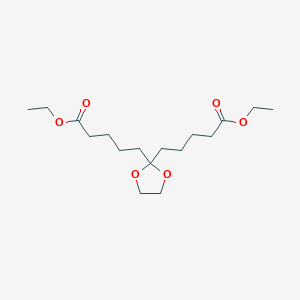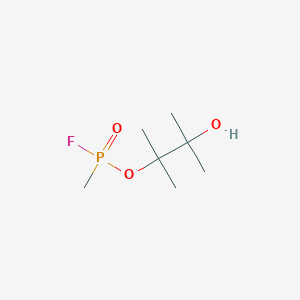
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester is a chemical compound with the molecular formula C7H16FO3P. This compound is known for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester typically involves the reaction of methylphosphonic dichloride with 2-hydroxy-1,1,2-trimethylpropanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrogen fluoride to replace the chlorine atoms with fluorine, yielding the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Scientific Research Applications
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester can be compared with other similar compounds, such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of the 2-hydroxy-1,1,2-trimethylpropyl group.
Sarin: A well-known organophosphorus compound with a similar phosphonofluoridic acid structure but different substituents.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Another similar compound with a cycloheptyl group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological effects.
Properties
CAS No. |
115792-08-0 |
|---|---|
Molecular Formula |
C7H16FO3P |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-[fluoro(methyl)phosphoryl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H16FO3P/c1-6(2,9)7(3,4)11-12(5,8)10/h9H,1-5H3 |
InChI Key |
QRTSTIDULHNWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OP(=O)(C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


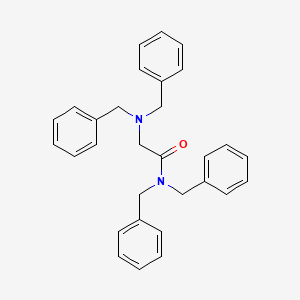
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
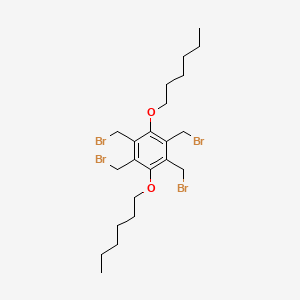
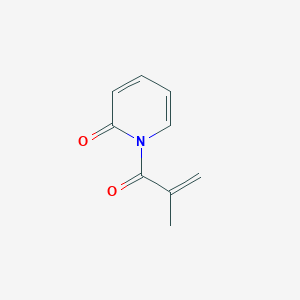
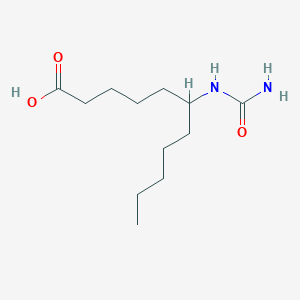
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
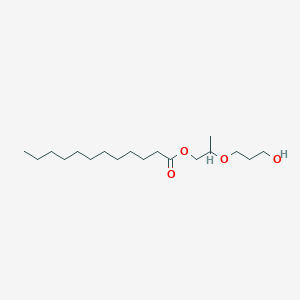
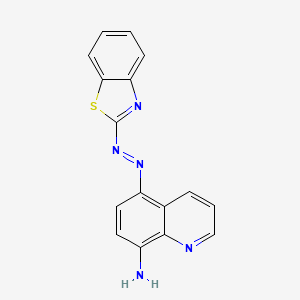
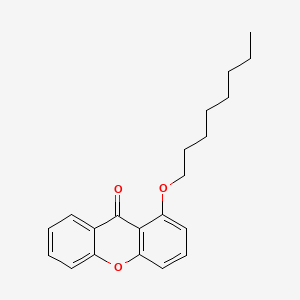
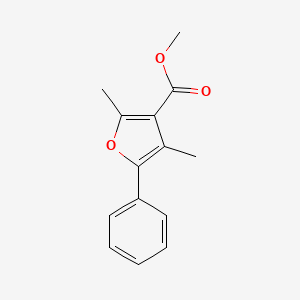
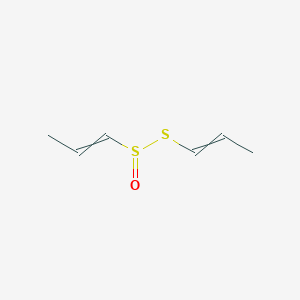
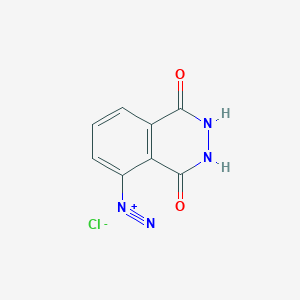
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
